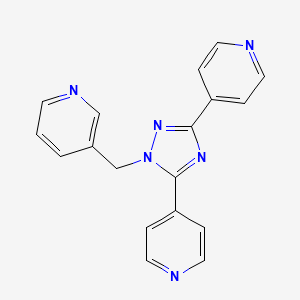

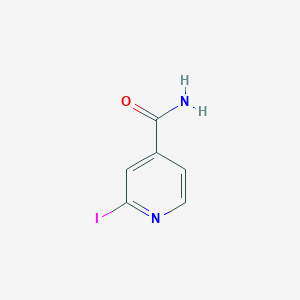

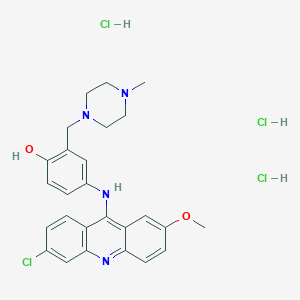

![molecular formula C19H27N7O14P2 B1497109 [(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 25853-45-6](/img/structure/B1497109.png)

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as poly-deoxy-inosinic-deoxy-cytidylic acid, is a synthetic double-stranded RNA analog. It is composed of two strands: one made of deoxy-inosinic acid and the other of deoxy-cytidylic acid. This compound is widely used in scientific research due to its ability to mimic viral double-stranded RNA, making it a valuable tool for studying immune responses and antiviral mechanisms .

Vorbereitungsmethoden

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is typically prepared through a process of polymerization. The synthetic route involves the polymerization of deoxy-inosinic acid and deoxy-cytidylic acid in a 1:1 ratio. The reaction conditions often include the use of polyamines such as spermine and spermidine as activators. The resulting product is then lyophilized to obtain a stable, dry powder form .

Industrial production methods for poly d(I-C) involve large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The compound is usually packaged in units and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate primarily undergoes polymerization reactions. It is used as a template for RNA polymerases and as a DNA model for biophysical investigations. The compound can also act as a primer template with Kornberg DNA polymerase for the determination of small amounts of deoxy-inosinic triphosphate, deoxy-guanosine triphosphate, and deoxy-cytidine triphosphate .

Wissenschaftliche Forschungsanwendungen

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

Immunology: It is used as an immunostimulant to mimic viral infections and study immune responses.

Virology: The compound is used to study antiviral mechanisms and the effects of viral infections on host cells.

Cancer Research: this compound is used in cancer research to study the activation of innate and adaptive immune responses.

Biophysical Studies: It serves as a model for studying the structure and function of double-stranded RNA and DNA.

Wirkmechanismus

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by interacting with toll-like receptor 3 (TLR3), which is expressed on the endosomal membrane of immune cells. This interaction triggers the activation of the TLR3 signaling pathway, leading to the production of interferons and other cytokines. These molecules play a crucial role in the immune response against viral infections and cancer .

Vergleich Mit ähnlichen Verbindungen

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is similar to other synthetic double-stranded RNA analogs, such as polyinosinic-polycytidylic acid (poly I:C). poly d(I-C) is unique in its composition, as it is made of deoxy-inosinic and deoxy-cytidylic acids, whereas poly I:C is composed of inosinic and cytidylic acids. This difference in composition can affect the stability and immunostimulatory properties of the compounds .

Similar compounds include:

Polyinosinic-polycytidylic acid (poly IC): Used as an immunostimulant and antiviral agent.

Polyadenylic-polyuridylic acid (poly AU): Used in immunological studies to mimic viral RNA.

Polyguanylic-polycytidylic acid (poly GC): Used in research to study RNA structure and function.

This compound stands out due to its specific use in biophysical studies and its unique composition, which provides distinct advantages in certain research applications.

Eigenschaften

CAS-Nummer |

25853-45-6 |

|---|---|

Molekularformel |

C19H27N7O14P2 |

Molekulargewicht |

639.4 g/mol |

IUPAC-Name |

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O7P.C9H14N3O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;5-,6+,8+/m00/s1 |

InChI-Schlüssel |

BVDOFOVLSRVUDR-UJWAFZRWSA-N |

SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |

Isomerische SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |

Kanonische SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |

Synonyme |

poly (dI-dC) poly d(I-C) poly(dI-dC).poly(dI-dC) polydeoxycytidylyl-polydeoxyinosinic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

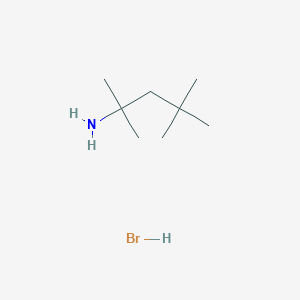

![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)

![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

![1-[2-[(6-O-|A-D-Glucopyranosyl-|A-D-glucopyranosyl)oxy]-6-hydroxy-4-methoxyphenyl]ethanone](/img/structure/B1497051.png)